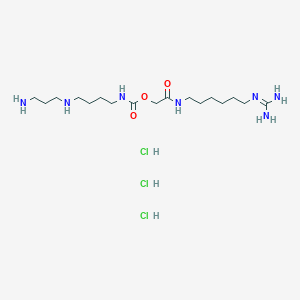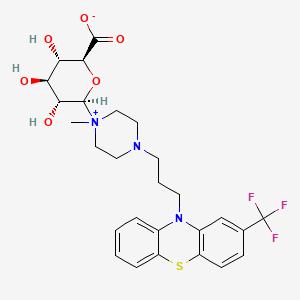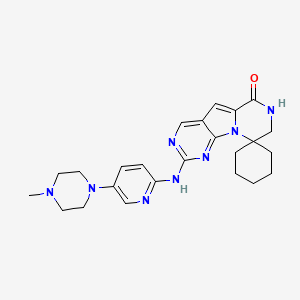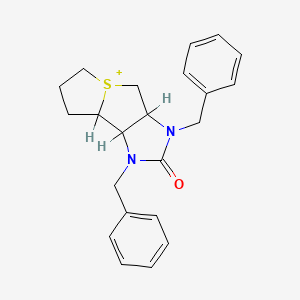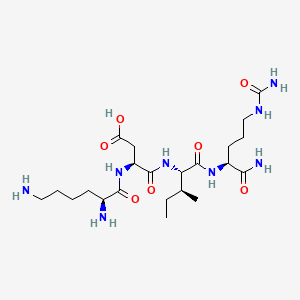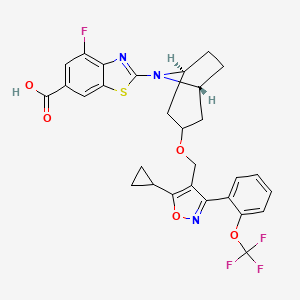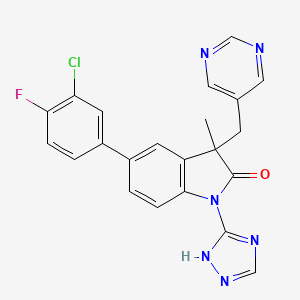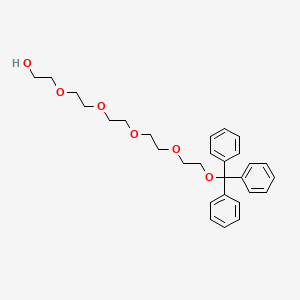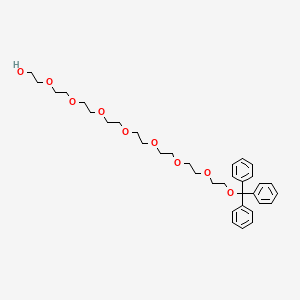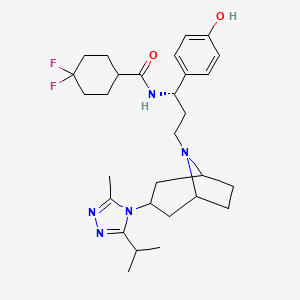
4-Hydroxyphenyl Maraviroc
Übersicht
Beschreibung
4-Hydroxyphenyl Maraviroc is a metabolite of Maraviroc . It has a molecular weight of 529.66 and a molecular formula of C29H41F2N5O2 . Maraviroc is used in combination with other medicines in the treatment of the infection caused by the human immunodeficiency virus (HIV) .
Physical And Chemical Properties Analysis
4-Hydroxyphenyl Maraviroc has a molecular weight of 529.66 . Maraviroc, the parent compound, is a moderately lipophilic (log D 7.4 2.1) and basic (pK a 7.3) compound with a molecular weight of 514 .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Efficacy in Vaginal Administration : A study investigated the pharmacokinetics of maraviroc in rhesus macaques following vaginal administration and correlated these with efficacy in an HIV challenge model. Maraviroc concentrations in vaginal fluid and tissue correlated strongly with protection against vaginal SHIV challenge, suggesting its potential as a microbicide gel for HIV prevention (Malcolm et al., 2013).
Broad-Spectrum Anti-HIV Activity : Maraviroc demonstrated potent antiviral activity against a wide range of CCR5-tropic HIV-1 viruses, including primary isolates and viruses resistant to existing drug classes. It blocked viral entry by preventing the binding of the viral envelope to the CCR5 receptor (Dorr et al., 2005).
Impact on Immune Activation and Inflammation : Maraviroc treatment in HIV-1 infected patients resulted in decreases in markers of immune activation and inflammation. This was correlated with rises in CD4+ T cell counts, suggesting its benefits beyond antiviral activity (Funderburg et al., 2010).
Influence of Genetic Polymorphisms on Efficacy : The impact of CYP3A5 genotype on maraviroc pharmacokinetics and efficacy was evaluated, indicating that while CYP3A5 contributes to maraviroc metabolism, its genetic variation does not significantly affect clinical response in HIV-1 treatment (Vourvahis et al., 2018).
Effectiveness in Previously Treated R5 HIV-1 Infection : Maraviroc plus optimized background therapy showed benefit across various subgroups of previously treated patients with R5 HIV-1 infection, including those with a low baseline CD4 count or high viral load (Fätkenheuer et al., 2008).
Inhibition of Dual-R5 Viruses in D/M HIV-1 Infection : Maraviroc successfully inhibited dual-tropic viruses with a CCR5 co-receptor preference in an HIV-1 patient with a dual/mixed infection, demonstrating its effectiveness against such complex viral populations (Symons et al., 2011).
Exploratory Study in Non-R5 HIV-1 Infection : A study on treatment-experienced patients with advanced, non-R5 HIV-1 infection showed neither superiority nor noninferiority of maraviroc compared to placebo, highlighting the importance of targeting the appropriate viral tropism (Saag et al., 2009).
Safety And Hazards
The safety data sheet for Maraviroc suggests avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Zukünftige Richtungen
Maraviroc, the parent compound of 4-Hydroxyphenyl Maraviroc, is the first of a new class of oral HIV medicines in more than 10 years . It has been shown to be safe and effective in treatment-experienced and treatment-naive patients with CCR5-tropic HIV-1 . The approval of Maraviroc for treatment-experienced patients is a significant breakthrough, and its development continues in a spectrum of other patients living with HIV/AIDS .
Eigenschaften
IUPAC Name |
4,4-difluoro-N-[(1S)-1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41F2N5O2/c1-18(2)27-34-33-19(3)36(27)24-16-22-6-7-23(17-24)35(22)15-12-26(20-4-8-25(37)9-5-20)32-28(38)21-10-13-29(30,31)14-11-21/h4-5,8-9,18,21-24,26,37H,6-7,10-17H2,1-3H3,(H,32,38)/t22?,23?,24?,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOMXCBURQJRQH-WCINTBDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41F2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675954 | |
| Record name | 4,4-Difluoro-N-[(1S)-1-(4-hydroxyphenyl)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}propyl]cyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyphenyl Maraviroc | |
CAS RN |
856708-54-8 | |
| Record name | 4,4-Difluoro-N-[(1S)-1-(4-hydroxyphenyl)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}propyl]cyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



